molecular formula C14H23BrN4O2 B1394319 tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate CAS No. 877401-28-0

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B1394319
CAS No.: 877401-28-0
M. Wt: 359.26 g/mol
InChI Key: PFLCIYJSLBANSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is a synthetic organic compound used primarily in scientific research and as a synthetic intermediate This compound features a piperazine ring substituted with a tert-butyl carbamate group and a 4-bromo-1H-pyrazol-1-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Alkylation: The brominated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Piperazine Derivative Formation: The alkylated pyrazole is reacted with piperazine to form the piperazine derivative.

    Carbamate Formation: Finally, the piperazine derivative is treated with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: The corresponding amine and tert-butanol.

Scientific Research Applications

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: Utilized in the study of biochemical pathways and mechanisms.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperazine-2-carboxylate

Uniqueness

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromo substituent on the pyrazole ring and the tert-butyl carbamate group on the piperazine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate (CAS Number: 877401-28-0) is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structure of this compound includes a piperazine ring substituted with a bromo-pyrazole moiety, which is known for its diverse biological effects.

The molecular formula of this compound is C₁₄H₂₃BrN₄O₂, with a molecular weight of 359.27 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₂₃BrN₄O₂
Molecular Weight359.27 g/mol
CAS Number877401-28-0
MDL NumberMFCD11100120

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those containing piperazine moieties, exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, pyrazole derivatives have been documented to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Antiparasitic Activity

The incorporation of the pyrazole moiety has been associated with antiparasitic effects. Research on related compounds has demonstrated efficacy against malaria parasites, suggesting that the structural features of this compound could be optimized for similar activity . For example, modifications in the pyrazole structure have led to compounds with enhanced potency against Plasmodium falciparum .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Piperazine derivatives are known to interact with various targets, including kinases and other enzymes critical in disease pathways. The specific interactions of this compound with such targets remain an area for further investigation .

Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated promising antibacterial and antiparasitic activities, warranting further exploration into their mechanisms of action .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity was explored in several studies. Modifications to the piperazine ring and the introduction of different substituents on the pyrazole significantly influenced the biological outcomes. For instance, introducing polar groups improved solubility and bioavailability without compromising activity .

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromopyrazol-1-yl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN4O2/c1-14(2,3)21-13(20)18-7-4-17(5-8-18)6-9-19-11-12(15)10-16-19/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLCIYJSLBANSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.